molecular formula C24H34N2O B15140283 Antiviral agent 27

Antiviral agent 27

Cat. No.: B15140283
M. Wt: 366.5 g/mol
InChI Key: TZNRCHUCVIMHIH-CGWLFZNLSA-N
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Description

"Antiviral agent 27" is a nomenclature used across multiple studies to denote distinct compounds with antiviral properties, depending on the research context. This article focuses on three primary contexts where "agent 27" has been studied:

  • HBV Capsid Assembly Inhibition: In a 2017 study, "agent 27" refers to a sulfamoylbenzamide derivative that disrupts hepatitis B virus (HBV) capsid formation, demonstrating submicromolar activity and significant reduction of HBeAg secretion .
  • HIV-1 gp41 Inhibition: A 1996 study identifies "compound 27" as a fragment of the gp41 leucine-zipper region, inhibiting HIV-1 replication through α-helical structural mimicry .

Properties

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide

InChI

InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1

InChI Key

TZNRCHUCVIMHIH-CGWLFZNLSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 27 involves multiple steps, starting from readily available precursors. The process includes:

    Complexation-driven selective acyl migration/oxidation: This step involves the selective migration of acyl groups followed by oxidation.

    BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate cyclization.

    Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.

    Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselectivity.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Reaction Mechanisms

Antiviral Agent 27 undergoes several key reactions that contribute to its antiviral activity:

Hydrolysis

In biological systems, this compound may undergo hydrolysis, breaking bonds to release reactive intermediates that inhibit viral replication. This reaction is critical for activating the compound in physiological conditions.

Oxidation

The compound exhibits susceptibility to oxidation, particularly under aerobic conditions, which may influence its stability and bioavailability. Oxidation products could play roles in modulating viral protein interactions.

Nucleophilic Substitution

Functional groups in this compound participate in nucleophilic substitution reactions, enabling binding to viral enzymes or structural proteins. This mechanism is central to its ability to disrupt viral life cycles.

Biological Interactions

This compound interacts with viral proteins through non-covalent bonds, including hydrogen bonding and hydrophobic interactions. These interactions are critical for its antiviral efficacy:

Hydrogen Bonding

The compound forms hydrogen bonds with viral residues, such as ASP-289 and TYR-237 , stabilizing its binding to target proteins. For example, in studies with influenza virus, bond distances ranged from 2.45 Å to 5.40 Å , indicating strong and moderate interactions .

Hydrophobic Interactions

Hydrophobic residues like LEU-272 and PHE-294 engage with the compound, contributing to binding affinity. These interactions are often weaker than hydrogen bonds but play a complementary role in stabilizing the protein-ligand complex .

Comparative Analysis

This compound’s reactivity and mechanism differ from other antivirals:

Compound Mechanism Target Virus
This compoundInhibits viral replication (multiple stages)Influenza, HCV
AcyclovirInhibits DNA polymeraseHerpes simplex virus
RibavirinNucleoside analog (RNA synthesis)Hepatitis C virus
SofosbuvirTargets RNA-dependent RNA polymeraseHepatitis C virus

Structural features of this compound enhance its binding affinity, potentially reducing resistance rates compared to analogs like ribavirin.

Stability and Pharmacokinetics

The compound’s stability under physiological conditions is influenced by:

  • Hydrolysis kinetics : Rate of bond cleavage in aqueous environments.

  • Oxidation susceptibility : Sensitivity to reactive oxygen species.

  • Solubility : Affected by hydroxyl groups and molecular weight.

Pharmacokinetic studies suggest adherence to Lipinski’s rules (e.g., molecular weight <500 Da), though specific data for this compound remain limited .

Scientific Research Applications

Antiviral agent 27 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of antiviral agent 27 involves the inhibition of viral replication. The compound targets viral enzymes such as polymerases and proteases, preventing the synthesis of viral RNA or DNA. This inhibition disrupts the viral life cycle, reducing the ability of the virus to infect host cells .

Comparison with Similar Compounds

Key Findings :

  • Efficacy : Agent 27 exhibits submicromolar EC₅₀ values (comparable to analogs in its class) and reduces HBeAg secretion by >50% in vitro .
  • Structural Advantage : Molecular modeling shows that agent 27 binds to a hydrophobic pocket in the HBV capsid, a site shared with other sulfamoylbenzamides but with improved steric compatibility .

Comparison with HBV Therapies :

Compound/Class Mechanism EC₅₀ (μM) Selectivity Index (SI) Clinical Use
Sulfamoylbenzamide 27 Capsid assembly disruption <1.0 Not reported Preclinical
Entecavir Reverse transcriptase inhibition 0.001–0.004 >1000 First-line therapy
Tenofovir Nucleotide analog 0.1–2.5 >100 First-line therapy
AT-130 (benzimidazole) Capsid assembly modulation 0.3–1.2 >30 Phase I/II trials

Limitations: Unlike nucleoside analogs (Entecavir, Tenofovir), sulfamoylbenzamides lack clinical validation. However, their novel capsid-targeting mechanism may reduce drug resistance risks .

Comparison with Similar Compounds in HIV-1 Treatment

Mechanism : In HIV-1 studies, compound 27 mimics the gp41 leucine-zipper structure, blocking viral fusion .

Key Findings :

  • Potency : Equipotent to the reference inhibitor (compound 1) with IC₅₀ values in the low micromolar range .
  • Structural Specificity : Minimalistic α-helical design enhances target specificity compared to bulkier peptide inhibitors like Enfuvirtide .

Comparison with HIV Entry Inhibitors :

Compound Mechanism IC₅₀ (μM) Selectivity Index (SI) Clinical Status
Compound 27 gp41 fusion inhibition 1–5 >10 Preclinical
Enfuvirtide gp41 peptide inhibitor 0.1–0.5 >100 FDA-approved (2003)
Maraviroc CCR5 co-receptor blockade 0.1–2 >50 FDA-approved (2007)

Broad-Spectrum Antiviral Activity

Agent 27 is listed among 27 broad-spectrum antivirals in a 2020 meta-analysis, though its exact targets remain unspecified . Comparisons with other broad-spectrum agents include:

Compound Viral Targets Mechanism Clinical Stage
Agent 27 Unspecified (broad) Unspecified Preclinical
Remdesivir Coronaviruses, Flaviviruses RNA polymerase inhibition FDA-approved
Ribavirin HCV, RSV, Lassa virus RNA mutagenesis FDA-approved
Favipiravir Influenza, Ebola RNA polymerase inhibition Approved (EU/JP)

Gaps : Agent 27’s broad-spectrum profile requires further validation, particularly against emerging viruses like SARS-CoV-2 .

Data Tables and Key Findings

Table 1: HBV-Targeted Agents

Parameter Sulfamoylbenzamide 27 Entecavir AT-130 (Benzimidazole)
EC₅₀ (μM) <1.0 0.001–0.004 0.3–1.2
Mechanism Capsid disruption RT inhibition Capsid modulation
HBeAg Reduction >50% ~90% ~70%
Clinical Stage Preclinical FDA-approved Phase I/II

Table 2: HIV-1 Entry Inhibitors

Parameter Compound 27 Enfuvirtide Maraviroc
IC₅₀ (μM) 1–5 0.1–0.5 0.1–2
Target gp41 gp41 CCR5
Oral Bioavailability Potential No (subcutaneous) Yes

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